2-(4-fluorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide
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Overview
Description
2-(4-Fluorophenoxy)-N-{1-[(Thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide is a complex organic compound that features a combination of fluorophenoxy, thiophene, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-N-{1-[(Thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide typically involves multi-step organic reactions
Synthesis of Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Thiophene Group: The thiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazole intermediate.
Attachment of Fluorophenoxy Group: The fluorophenoxy group can be attached via a nucleophilic substitution reaction, where a fluorophenol reacts with an appropriate leaving group on the pyrazole-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-N-{1-[(Thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenoxy)-N-{1-[(Thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-N-{1-[(Thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)thiophene
- 4-(4-Fluorophenyl)-2-methylthiazole-5-carboxylic acid
- Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate
Uniqueness
2-(4-Fluorophenoxy)-N-{1-[(Thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide is unique due to its combination of fluorophenoxy, thiophene, and pyrazole groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions and properties.
Properties
Molecular Formula |
C16H14FN3O2S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C16H14FN3O2S/c17-12-3-5-13(6-4-12)22-11-16(21)19-15-7-8-18-20(15)10-14-2-1-9-23-14/h1-9H,10-11H2,(H,19,21) |
InChI Key |
KOIJNMHUCUAQDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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